![molecular formula C11H13ClN2O2S B2497204 2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one CAS No. 852389-12-9](/img/structure/B2497204.png)
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one" belongs to a class of compounds with potential pharmacological properties. These compounds, including various piperazine derivatives, are often explored for their biological activities and chemical properties. Piperazine cores, often substituted with different functional groups, play a crucial role in medicinal chemistry due to their versatility and range of interactions with biological targets.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the nucleophilic substitution reactions, microwave-assisted synthesis, and other conventional methods to introduce various substituents to the piperazine nucleus. For instance, microwave-assisted synthesis has been utilized for rapid generation of heteroaryl ether core structures in high yields (Williams et al., 2010). Another approach involves the reaction of thiophene-2-carbonyl chloride with 1,4-bis(3-aminopropyl)piperazine, showcasing methods to introduce thiophene moieties to the piperazine ring (Balaban et al., 2008).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those containing thiophene groups, has been characterized by various spectroscopic methods such as IR, NMR, and mass spectrometry, alongside X-ray crystallography. These studies reveal the complex interactions and conformations within the molecules, such as hydrogen bonding patterns and crystal packing (Şahin et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and the potential for further functionalization. Electrophilic substitutions, nucleophilic additions, and cyclocondensations are common reactions that modify the piperazine core, providing a pathway to a diverse array of chemical entities with varied biological activities. For example, electrochemical syntheses have been employed to generate new compounds through the oxidation of piperazine derivatives in the presence of nucleophiles (Amani & Nematollahi, 2012).
Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescent Staining
A study highlighted the synthetic dye Hoechst 33258, a compound structurally related to piperazine derivatives, known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Hoechst derivatives, including those with piperazine elements, have been widely used in fluorescent DNA staining for cell biology, chromosome analysis, and nuclear DNA content evaluation via flow cytometry. This indicates the significance of such compounds in research and diagnostic applications (Issar & Kakkar, 2013).
Arylpiperazine Derivatives and Metabolism
Arylpiperazine derivatives, which have reached clinical application stages for treating conditions like depression and psychosis, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation. These metabolites, which include 1-aryl-piperazines, are known for their varied effects on serotonin receptors, suggesting the broad pharmacological implications of these compounds (Caccia, 2007).
Piperazine Derivatives as Therapeutic Agents
A review of patents containing piperazine compounds revealed their significant therapeutic uses, such as antipsychotic, antihistamine, antianginal, and antidepressant activities. This demonstrates the flexibility and medicinal potential of the piperazine moiety in drug discovery and design, emphasizing the impact of substituent modification on pharmacokinetics and pharmacodynamics (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine serves as a crucial building block in developing potent anti-mycobacterial compounds, with several molecules displaying activity against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This review elaborates on the design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, aiding in the development of safer, selective, and cost-effective treatments (Girase et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred from the wide range of therapeutic properties of thiophene derivatives that this compound likely interacts with its targets in a way that modulates their function .
Biochemical Pathways
Given the broad therapeutic properties of thiophene derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .
Result of Action
Based on the therapeutic properties of thiophene derivatives, it can be inferred that this compound likely has a wide range of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIUKBLQTRCQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

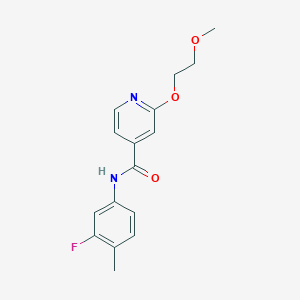
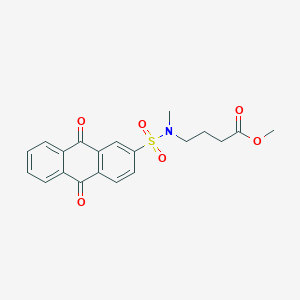

![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)
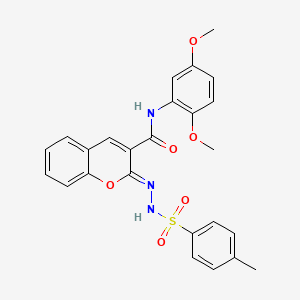
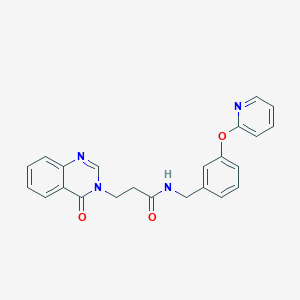
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)

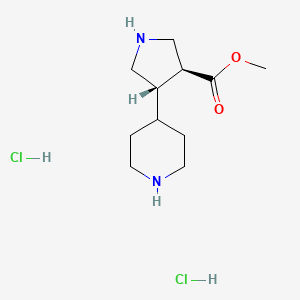
![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)